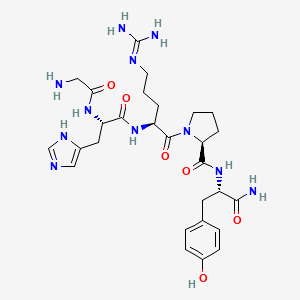
4-Chloro-N-(5-formyl-1,3-thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-(5-formyl-1,3-thiazol-2-yl)benzamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(5-formyl-1,3-thiazol-2-yl)benzamide typically involves the formation of the thiazole ring followed by the introduction of the formyl and chloro substituents. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-aminothiazole in the presence of a base such as triethylamine. The resulting intermediate is then subjected to formylation using reagents like formic acid or formamide under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-N-(5-formyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 4-Chloro-N-(5-carboxyl-1,3-thiazol-2-yl)benzamide.
Reduction: 4-Chloro-N-(5-hydroxymethyl-1,3-thiazol-2-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: It has shown promise as a lead compound for the development of new drugs with antibacterial, antifungal, and anticancer activities.
Materials Science: Its unique structural properties make it suitable for use in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-N-(5-formyl-1,3-thiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the formyl and chloro groups can enhance its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide: Similar structure but with a methyl group instead of a formyl group.
4-Chloro-N-(5-carboxyl-1,3-thiazol-2-yl)benzamide: Similar structure but with a carboxyl group instead of a formyl group.
4-Chloro-N-(5-hydroxymethyl-1,3-thiazol-2-yl)benzamide: Similar structure but with a hydroxymethyl group instead of a formyl group.
Uniqueness
4-Chloro-N-(5-formyl-1,3-thiazol-2-yl)benzamide is unique due to the presence of the formyl group, which can participate in various chemical reactions and enhance its biological activity. The combination of the chloro and formyl groups with the thiazole ring provides a distinct set of properties that can be exploited for specific applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
920536-24-9 |
|---|---|
Formule moléculaire |
C11H7ClN2O2S |
Poids moléculaire |
266.70 g/mol |
Nom IUPAC |
4-chloro-N-(5-formyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H7ClN2O2S/c12-8-3-1-7(2-4-8)10(16)14-11-13-5-9(6-15)17-11/h1-6H,(H,13,14,16) |
Clé InChI |
NFLUSJMHLBZJDB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=NC=C(S2)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-(Methoxymethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192503.png)


![2-(4-{4-[(Prop-2-yn-1-yl)oxy]butyl}phenoxy)oxane](/img/structure/B14192509.png)



![5-{2-[(4-Nitrophenyl)methylidene]-3-oxobutyl}furan-2(5H)-one](/img/structure/B14192527.png)
![3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane](/img/structure/B14192535.png)
![N-[3-Cyano-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14192537.png)



![Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate](/img/structure/B14192580.png)
